molecular formula C10H12N2O2 B11998910 N-Methyl-N-(methylcarbamoyl)benzamide CAS No. 67488-19-1

N-Methyl-N-(methylcarbamoyl)benzamide

Cat. No.: B11998910
CAS No.: 67488-19-1
M. Wt: 192.21 g/mol
InChI Key: PXBSNCRNNKRWEQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(methylcarbamoyl)benzamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a methylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(methylcarbamoyl)benzamide can be synthesized through the reaction of benzamide with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CONH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_3\text{CONH}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(methylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

N-Methyl-N-(methylcarbamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(methylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Similar structure but lacks the methylcarbamoyl group.

    N,N-Dimethylbenzamide: Contains two methyl groups on the amide nitrogen.

    Benzamide: The parent compound without any substitutions on the amide nitrogen.

Uniqueness

N-Methyl-N-(methylcarbamoyl)benzamide is unique due to the presence of both a methyl group and a methylcarbamoyl group on the amide nitrogen. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

67488-19-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-methyl-N-(methylcarbamoyl)benzamide

InChI

InChI=1S/C10H12N2O2/c1-11-10(14)12(2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,14)

InChI Key

PXBSNCRNNKRWEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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